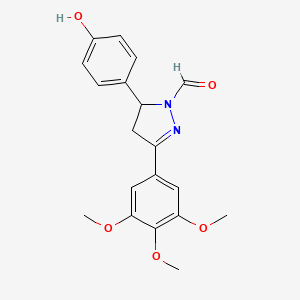
5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of hydroxyphenyl and trimethoxyphenyl groups attached to a pyrazole ring, which is further functionalized with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the introduction of the carbaldehyde group through formylation reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbaldehyde group can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to the presence of hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the phenyl rings. For example:
- 5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde The uniqueness of 5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde lies in its specific combination of hydroxy and trimethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C19H20N2O5/c1-24-17-8-13(9-18(25-2)19(17)26-3)15-10-16(21(11-22)20-15)12-4-6-14(23)7-5-12/h4-9,11,16,23H,10H2,1-3H3 |
InChI Key |
UDYSWGYJBPPZOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(C2)C3=CC=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


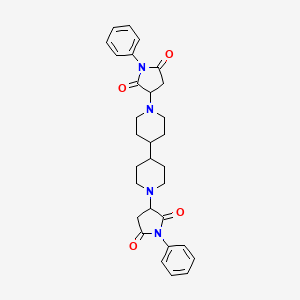
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052084.png)
![3,6-bis(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052091.png)
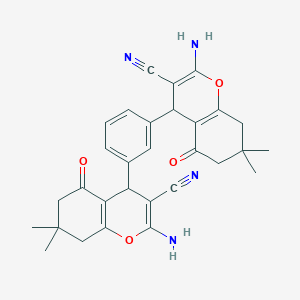
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11052107.png)
![N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B11052110.png)
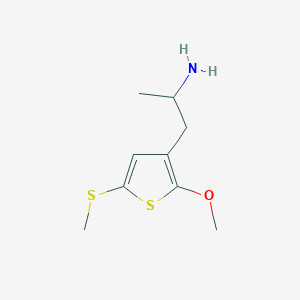
![methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11052121.png)
![4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile](/img/structure/B11052129.png)
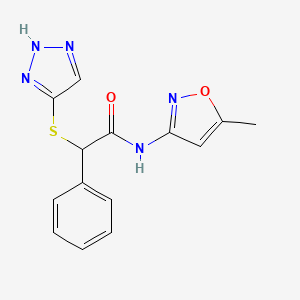
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052142.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052145.png)
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione](/img/structure/B11052153.png)

